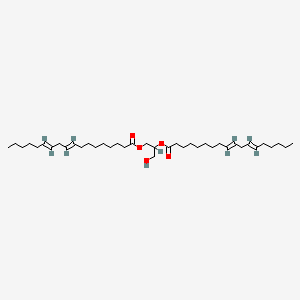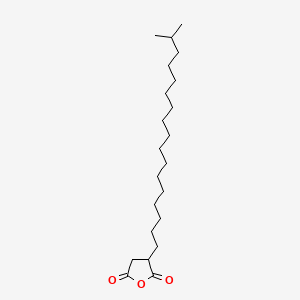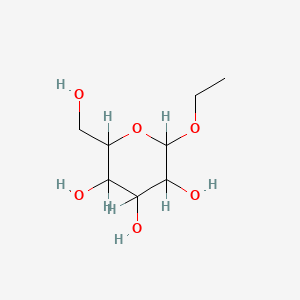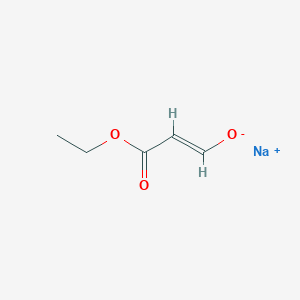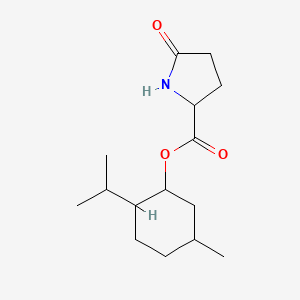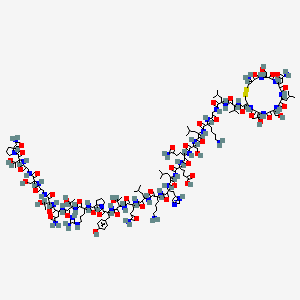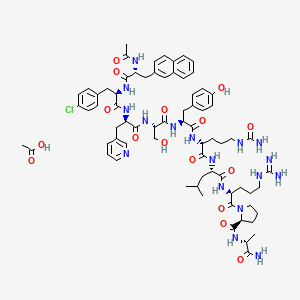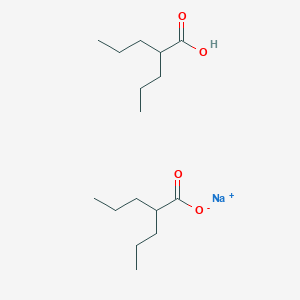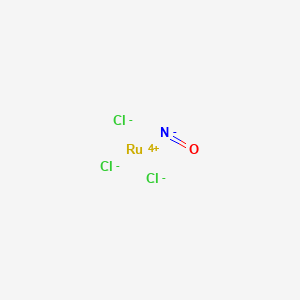
Nitroxyl anion;ruthenium(4+);trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitroxyl anion;ruthenium(4+);trichloride is a coordination compound that features ruthenium in the +4 oxidation state, coordinated to three chloride ions and a nitrosyl ligand
準備方法
Synthetic Routes and Reaction Conditions: Nitroxyl anion;ruthenium(4+);trichloride can be synthesized through several methods. One common approach involves the reaction of ruthenium trichloride with nitrosyl chloride in an appropriate solvent. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of trichloronitrosylruthenium(IV) often involves the use of ruthenium-containing ores. The ruthenium is first extracted and purified, followed by the reaction with nitrosyl chloride under optimized conditions to yield the final product. The process may involve multiple purification steps to achieve the desired purity and yield.
化学反応の分析
Types of Reactions: Nitroxyl anion;ruthenium(4+);trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often involving the loss of the nitrosyl ligand.
Substitution: The chloride and nitrosyl ligands can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or cerium(IV) ammonium nitrate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligands such as phosphines, amines, or other halides can be used under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes or free ruthenium metal.
Substitution: Various coordination complexes depending on the substituting ligand.
科学的研究の応用
Nitroxyl anion;ruthenium(4+);trichloride has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: Explored for its anticancer properties, particularly in the context of ruthenium-based drugs.
Industry: Utilized in the production of advanced materials and as a precursor for other ruthenium compounds.
作用機序
The mechanism of action of trichloronitrosylruthenium(IV) involves the release of nitric oxide, which can interact with various molecular targets. In biological systems, nitric oxide can modulate signaling pathways, leading to effects such as vasodilation and apoptosis. The compound’s ability to release nitric oxide under specific conditions makes it a valuable tool in both research and therapeutic applications.
類似化合物との比較
Trichloronitrosylruthenium(II): Similar structure but with ruthenium in the +2 oxidation state.
Ruthenium(III) nitrosylchloride: Another nitrosyl complex with ruthenium in the +3 oxidation state.
Uniqueness: Nitroxyl anion;ruthenium(4+);trichloride is unique due to its specific oxidation state and coordination environment, which confer distinct chemical properties and reactivity. Its ability to release nitric oxide and participate in various chemical reactions makes it particularly valuable in research and industrial applications.
特性
IUPAC Name |
nitroxyl anion;ruthenium(4+);trichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+4/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWSZCCJRSCQEP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=O.[Cl-].[Cl-].[Cl-].[Ru+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3NORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-AMINOPHENYL)AZO]-1,3-DIMETHYL-1H-IMIDAZOLIUM CHLORIDE](/img/structure/B7823806.png)
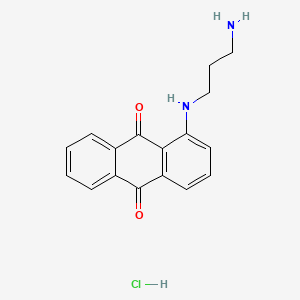
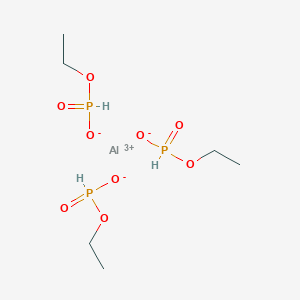

![(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B7823836.png)
![sodium;4-[2-[5-ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7823843.png)
